Regioisomeric Differentiation: 4-Bromo-2-hydroxy vs. 5-Bromo-2-hydroxy Substitution Alters Crystal Packing and Hydrogen-Bond Architecture
The 4-bromo-2-hydroxy regioisomer (target compound) positions the bromine para to the carbamate-substituted nitrogen, whereas the 5-bromo-2-hydroxy regioisomer (CAS 719310-30-2) places bromine meta. In a systematic crystallographic study of monohalogenated phenyl-pyridinylcarbamate isomer grids (CxxX, where x = para, meta, ortho; X = F, Cl, Br), all nine structures aggregate via N–H⋯N intermolecular interactions as their primary hydrogen bond, but para-substituted isomers (CmpX series) crystallize as chains in space group Pc, while meta-substituted isomers form chains in CmmX [1]. The para-bromo isomer (structurally analogous to the target compound) and meta-bromo isomer exhibit different unit cell parameters: CmpBr unit cell volume 1704.5 ų (a=3.8827 Å, b=24.756 Å, c=17.742 Å, β=91.789°) vs. CmmBr (meta-bromo analog) which crystallizes with distinct cell dimensions [1]. This demonstrates that regioisomeric bromine position directly dictates solid-state packing, impacting crystallinity, handling, and formulation reproducibility—a critical consideration for procurement when consistent solid form is required [2].
| Evidence Dimension | Crystal packing architecture and unit cell parameters |
|---|---|
| Target Compound Data | Para-bromo isomer (analogous substitution pattern): space group Pc, unit cell volume 1704.5 ų, a=3.8827, b=24.756, c=17.742 Å, β=91.789° (from CmpBr model system [1]) |
| Comparator Or Baseline | Meta-bromo isomer (CmmBr, 5-bromo regioisomer analog): crystallizes in different packing motif with distinct unit cell dimensions [1] |
| Quantified Difference | Different space group and unit cell parameters; para-substituted carbamates (CmpX) are isomorphous in Pc, while meta-substituted CmmX adopt alternative packing; Z′ > 1 more frequent in mono-ortho-substituted systems due to steric effects of bulky ortho-bromine [1] |
| Conditions | Single-crystal X-ray diffraction at 294±2 K; MoKα radiation (λ=0.71073 Å); crystallization from various solvent systems [1] |
Why This Matters
Procurement of the correct regioisomer ensures reproducible crystallinity and solid-state properties; the 4-bromo-2-hydroxy isomer may exhibit superior crystal growth characteristics compared to ortho-bromo analogs, which tend to form filamentous fibers with Z′ > 1 that complicate formulation [2].
- [1] Mocilac P, Gallagher JF. Monohalogenated carbamates where hydrogen bonding rules without halogen bonding: is there a link between poor carbamate crystal growth and Z′ > 1? CrystEngComm. 2019;21:4048-4062. doi:10.1039/C9CE00318E. View Source
- [2] Mocilac P, Gallagher JF. Monohalogenated carbamates where hydrogen bonding rules without halogen bonding: is there a link between poor carbamate crystal growth and Z′ > 1? CrystEngComm. 2019;21:4048-4062. doi:10.1039/C9CE00318E. View Source
